4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethylamino]-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4S/c1-15-8-10-17(11-9-15)19-18(14-22)20(25-21(24-19)26-2)23-13-12-16-6-4-3-5-7-16/h6,8-11H,3-5,7,12-13H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNZIWUUSGAMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCC3=CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclohexenyl Group: This step involves the reaction of the amino group with 2-cyclohexen-1-yl ethylamine under suitable conditions.
Addition of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl and methylthio groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclohexenyl and pyrimidine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The methylthio group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: Shares the cyclohexenyl group but lacks the pyrimidine and methylthio groups.
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Contains a similar cyclohexenyl group but differs in the rest of the structure.
Uniqueness
4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
